molecular formula C18H11ClN2O2 B432804 6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 328016-19-9

6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B432804
CAS No.: 328016-19-9
M. Wt: 322.7g/mol
InChI Key: SQQCKAVREOAESF-UHFFFAOYSA-N
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Description

6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzoisoquinoline core and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and mild reaction conditions. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted benzoisoquinolines and pyridinyl derivatives. Examples include:

Uniqueness

6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted benzoisoquinoline core and a pyridinyl group makes it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-(6-methylpyridin-2-yl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c1-10-4-2-7-15(20-10)21-17(22)12-6-3-5-11-14(19)9-8-13(16(11)12)18(21)23/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQCKAVREOAESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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